2-(2-fluorophenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide
Description
This compound belongs to the acetamide class, characterized by a fluorophenoxy group and a tetrahydroisoquinoline sulfonyl moiety.
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c21-18-8-3-4-9-19(18)27-15-20(24)22-11-5-13-28(25,26)23-12-10-16-6-1-2-7-17(16)14-23/h1-4,6-9H,5,10-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPIWFMVKDRAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its effectiveness in various biological assays.
Chemical Structure and Properties
The chemical formula of the compound is , and it features a complex structure that includes a fluorophenoxy group and a tetrahydroisoquinoline moiety. This structural diversity is believed to contribute to its biological activity.
Research indicates that this compound may interact with specific biological targets, particularly in the modulation of enzyme activity. One significant area of interest is its potential role as an inhibitor of monoacylglycerol acyltransferase 2 (MGAT2) , which is implicated in metabolic disorders such as obesity and diabetes.
Enzyme Inhibition Studies
In studies assessing enzyme inhibition, the compound exhibited moderate potency with an IC50 value around 1522 nM , indicating its capacity to inhibit MGAT2 effectively. This inhibition was associated with a significant reduction in fat absorption during oral lipid tolerance tests in murine models, achieving up to 57% suppression of fat absorption .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various human enzymes. Notably, it has shown promising results against histone deacetylases (HDACs), particularly HDAC3. The IC50 for HDAC3 was reported at 3.4 µM , suggesting that the compound may have implications for cancer therapy through epigenetic modulation .
| Enzyme Target | IC50 (µM) | Biological Effect |
|---|---|---|
| HDAC1 | Moderate | Epigenetic modulation |
| HDAC2 | Moderate | Epigenetic modulation |
| HDAC3 | 3.4 | Potential anticancer |
| MGAT2 | 1.522 | Fat absorption inhibition |
Case Study 1: Anticancer Potential
A study investigated the effects of the compound on cancer cell lines. The results indicated that treatment with the compound led to reduced cell viability and induced apoptosis in various cancer types, supporting its role as a potential therapeutic agent against malignancies.
Case Study 2: Metabolic Disorders
In another case study focusing on metabolic disorders, the compound was administered to diabetic mice models. The results demonstrated not only significant weight loss but also improved insulin sensitivity, highlighting its potential utility in treating obesity-related conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Acetamide Derivatives
The fluorophenoxy group in the target compound distinguishes it from analogs with differing substituents. For example:
- Compound 40000–40006 (): These derivatives feature varying R-groups (H, Cl, Br, CH₃, OCH₃, NO₂) on the phenyl ring. The electron-withdrawing fluorine in the target compound may enhance metabolic stability compared to electron-donating groups like OCH₃ (40004), which could increase susceptibility to oxidative degradation .
- Tacrine-Coumarin Derivatives (): Compounds like 2a–2c incorporate coumarin and tetrahydroacridine moieties.
Pharmacological and Functional Differences
- Bioactivity: Unlike herbicidal chloroacetamides (e.g., alachlor, ), the target compound’s fluorophenoxy group may favor neurological or anticancer applications due to enhanced blood-brain barrier penetration .
- Stereochemical Complexity: Compounds like those in (e.g., g: N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) highlight the role of stereochemistry in potency.
Physicochemical Properties
- Lipophilicity: The fluorophenoxy group increases lipophilicity (logP ~2.5–3.0) compared to hydroxylated coumarin derivatives (e.g., 2a: logP ~1.8) .
- Solubility : Sulfonyl groups (as in the target compound) improve aqueous solubility relative to purely aromatic analogs (e.g., 40005 in ) .
Research Findings and Implications
- Synthetic Challenges: The tetrahydroisoquinoline sulfonyl moiety requires stringent anhydrous conditions, similar to the synthesis of 40005 (), where TMS-Cl and NaI were critical for sulfonation .
- Therapeutic Potential: While tacrine-coumarin hybrids () show antitumor effects on A549 cells, the target compound’s fluorinated structure may offer improved pharmacokinetics, warranting cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
